Silane, tris(decyl)methyl-

描述

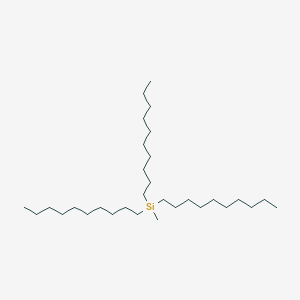

“Silane, tris(decyl)methyl-” is a chemical compound with the linear formula C30H64Si . It is a type of silane, which are compounds containing silicon atoms. Silanes are often used in organic chemistry due to their unique chemical properties .

Molecular Structure Analysis

The molecular structure of “Silane, tris(decyl)methyl-” includes a total of 97 bonds, with 31 non-H bonds and 27 rotatable bonds . The molecular weight is 452.931 .Chemical Reactions Analysis

Silanes, including “Silane, tris(decyl)methyl-”, are often used as an alternative to toxic reducing agents. They offer their own chemistry due to the outstanding affinity from silicon to oxygen and fluorine . They can be used in radical reductions, hydrosilylation, and consecutive radical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of high-tech materials obtained from silicon are strongly affected by the impurities present in it. The most probable way of their entry into silicon is the transition from the initial silane . The aggregation behavior of the trisiloxane surfactants with different siloxane hydrophobic groups in aqueous solution was investigated by surface tension and electrical conductivity measurements .作用机制

The mechanism of action of silanes involves the formation of stable links between the organofunctional group and hydrolyzable groups in compounds . The organofunctional groups are chosen for reactivity or compatibility with the polymer while the hydrolyzable groups are merely present for the reaction .

安全和危害

“Silane, tris(decyl)methyl-” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

未来方向

The use of silanes, including “Silane, tris(decyl)methyl-”, in radical chemistry has been gaining attention in recent years. They have been successfully used in radical reductions, hydrosilylation, and consecutive radical reactions . Future research may focus on expanding the applications of silanes in organic chemistry and exploring their potential in other fields.

属性

IUPAC Name |

tris-decyl(methyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H66Si/c1-5-8-11-14-17-20-23-26-29-32(4,30-27-24-21-18-15-12-9-6-2)31-28-25-22-19-16-13-10-7-3/h5-31H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBPOYPHOJXBBJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC[Si](C)(CCCCCCCCCC)CCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H66Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4073419 | |

| Record name | Silane, tris(decyl)methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18769-78-3 | |

| Record name | Silane, tris(decyl)methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018769783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, tris(decyl)methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。